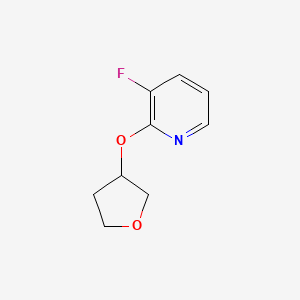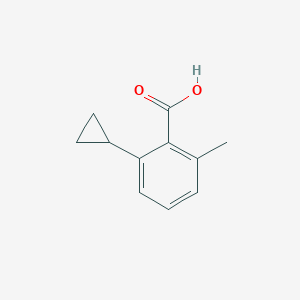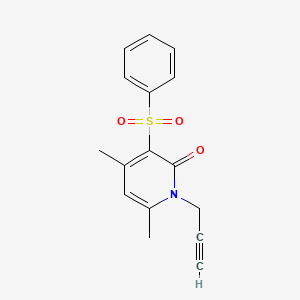![molecular formula C17H16N6O B2613777 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-95-6](/img/structure/B2613777.png)
3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C17H16N6O . It belongs to the class of organic compounds known as pyrazolopyrimidines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, with a tetrahydrofuran-2-yl group and a p-tolyl group attached . The exact 3D structure and conformation would require further computational or experimental studies for determination .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Heterocyclic Chemistry Research has been conducted on the synthesis of related heterocyclic compounds using various techniques. For instance, a study by El-hashash et al. (2017) explored the utility of Pyrazolylchalcone Synthon for synthesizing azolopyrimidines under grindstone technology, which is a solvent-free method that could potentially be applied to the synthesis of similar compounds like the one . This method is noted for its efficiency and environmental friendliness due to the lack of solvent use (El-hashash, Gomha, & El-Arab, 2017).
Antimicrobial Properties Compounds within this chemical class have been investigated for their antimicrobial properties. For example, Abdelhamid et al. (2016) synthesized a range of compounds, including pyrazolo[1,5-a]pyrimidines, which were tested for their antimicrobial activities. Some of these compounds showed competitive activities compared to standard antibacterial and antifungal drugs, suggesting potential applications in developing new antimicrobial agents (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Antiviral Research and COVID-19 Amid the COVID-19 pandemic, research has also focused on the antiviral properties of related compounds. Alamshany et al. (2023) conducted a study on novel pyrimidine derivatives for their potential against COVID-19. Molecular docking studies suggested that some of these compounds could have promising antiviral activity against SARS-CoV-2, highlighting the relevance of this chemical class in addressing contemporary global health challenges (Alamshany, Khattab, Hassan, El-Sayed, Tantawy, Mostafa, & Hassan, 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(4-methylphenyl)-5-(oxolan-2-yl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h4-7,9-10,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKYZZQENMYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)




![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)
![N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2613714.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)
